2-Amino-5-ethoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

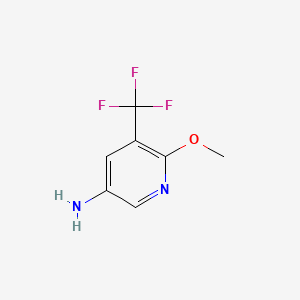

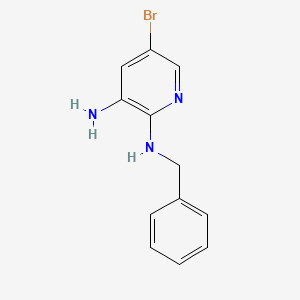

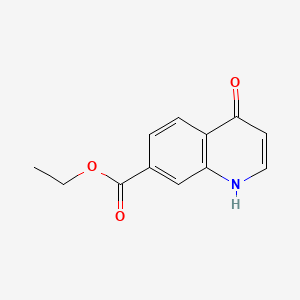

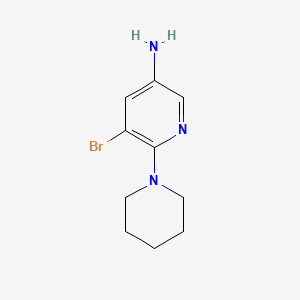

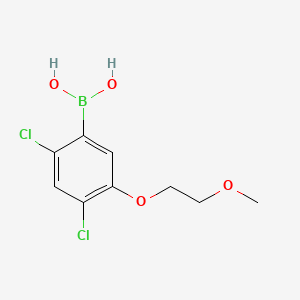

2-Amino-5-ethoxybenzamide is a chemical compound with the empirical formula C9H12N2O2 and a molecular weight of 180.20 . It is a solid substance .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES stringCCOC1=CC(C(N)=O)=C(C=C1)N . The InChI representation is 1S/C9H12N2O2/c1-2-13-6-3-4-8(10)7(5-6)9(11)12/h3-5H,2,10H2,1H3,(H2,11,12) . Physical And Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 180.21 . The compound’s InChI code is1S/C9H12N2O2/c1-2-13-6-3-4-8(10)7(5-6)9(11)12/h3-5H,2,10H2,1H3,(H2,11,12) .

Applications De Recherche Scientifique

Co-crystal Solvate Formation

2-Ethoxybenzamide (ethenzamide) has been studied for its ability to form co-crystal solvates with other compounds, such as gentisic acid and acetic acid. This assembly is held together by N—H⋯O and O—H⋯O hydrogen bonds, forming a molecular assembly with strong and less strong hydrogen bonds. The crystal packing features various interactions, including C—H⋯O and π–π stacking interactions, which could be of interest in the development of new pharmaceutical formulations (Aitipamula, Chow, & Tan, 2010).

Molecular Packing and Hydrogen Bonding

Another study focused on the molecular packing and hydrogen bonding of 2-ethoxybenzamide. The amide substituents are linked into centrosymmetric dimers through hydrogen bonds, leading to ribbon-like packing motifs. This structure is characterized by a T-shaped herringbone pattern, indicating its potential use in material science and molecular engineering (Pagola & Stephens, 2009).

Melanin Synthesis Stimulation

Research has shown that 2-ethoxybenzamide significantly enhances melanin synthesis in B16F1 melanoma cells and induces melanosome formation. This effect is mediated through the CREB signaling pathway, suggesting potential applications in dermatology and cosmetic science for pigmentation modulation (Sato, Ando, Kobayashi, & Nishio, 2016).

Gastroprokinetic Agent Evaluation

The metabolic derivatives of mosapride, including those related to 2-ethoxybenzamide, have been synthesized and evaluated for their gastroprokinetic properties. One study found significant in vivo pharmacological activities, suggesting potential therapeutic applications for gastrointestinal motility disorders (Yao, Li, Song, He, Liu, Zhao, & Wang, 2019).

Synthetic Chemistry and Material Science

2-Amino-5-ethoxybenzamide and its derivatives have been explored in synthetic chemistry and material science. For example, its use in the regioselective synthesis of 5-aminopyrazoles from reactions with activated nitriles showcases its versatility in creating novel organic compounds with potential applications in drug development and materials science (Aly, Ramadan, El-aziz, Bräse, Brown, Fathy, & Nieger, 2017).

Safety and Hazards

Propriétés

IUPAC Name |

2-amino-5-ethoxybenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-2-13-6-3-4-8(10)7(5-6)9(11)12/h3-5H,2,10H2,1H3,(H2,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQNHPVCPFBUZRI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)N)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.